molecular formula C19H17N3O5S B2817552 Ethyl 6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-5-cyano-2-hydroxynicotinate CAS No. 380327-79-7

Ethyl 6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-5-cyano-2-hydroxynicotinate

Cat. No.: B2817552
CAS No.: 380327-79-7
M. Wt: 399.42
InChI Key: FNZWPOYLFOLJND-UHFFFAOYSA-N
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Description

The compound “Ethyl 6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-5-cyano-2-hydroxynicotinate” is a complex organic molecule. It contains several functional groups including an acetylphenyl group, an amino group, a thioether group, a cyano group, and a hydroxynicotinate group. These functional groups suggest that the compound could have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The acetylphenyl group would contribute to the aromaticity of the molecule, while the amino and thioether groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to its functional groups. For example, the amino group could participate in condensation reactions, while the thioether group could undergo oxidation or substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Overcoming Drug Resistance in Cancer Therapies

One study demonstrated the structure-activity relationship (SAR) and molecular mechanisms of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogs, highlighting their low micromolar cytotoxicity against a wide range of hematologic and solid tumor cells. Particularly, these compounds selectively kill drug-resistant cancer cells over parent cancer cells, indicating a promising avenue for treating cancers with multiple drug resistance through apoptosis induction (Das et al., 2009).

Antimicrobial Activities

Another research direction involves the synthesis and testing of novel ethyl thionicotinates, thieno[2,3-b]pyridines, pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, and pyrido[3′,2′:4,5]thieno[3,2-d][1,2,3]triazines containing sulfonamide moieties for their antibacterial activity. These compounds, derived from ethyl 5-cyano-6-mercaptonicotinate, showed potential in combating bacterial strains, underlining their relevance in developing new antimicrobial agents (Gad-Elkareem & El-Adasy, 2010).

Synthesis Methodologies for Novel Compounds

Research on the solubility and solution thermodynamics of related compounds in various organic solvents provides essential data for their purification and crystallization processes. This knowledge aids in the theoretical and practical understanding of these compounds' chemical behavior, crucial for their further application in scientific research and development (Han et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not clear without more specific context. If it’s intended for use as a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound could be vast, depending on its intended application. If it shows promising properties, it could be further studied for potential uses in fields like medicine, materials science, or chemical synthesis .

Properties

IUPAC Name

ethyl 6-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-5-cyano-2-oxo-1H-pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S/c1-3-27-19(26)15-8-13(9-20)18(22-17(15)25)28-10-16(24)21-14-6-4-12(5-7-14)11(2)23/h4-8H,3,10H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZWPOYLFOLJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)C(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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